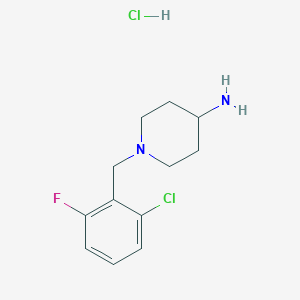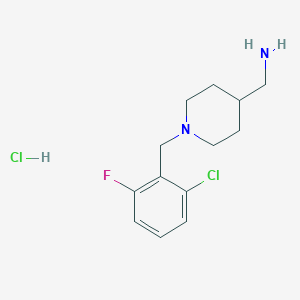
3-(5-Chloro-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chloro-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butylester is an organic compound that features a piperidine ring substituted with a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butylester typically involves the following steps:
-
Formation of the Pyrimidine Intermediate
- Starting with 5-chloro-2-hydroxypyrimidine, the hydroxyl group is activated using a suitable leaving group, such as tosyl chloride, in the presence of a base like triethylamine.
- The activated intermediate is then reacted with piperidine to form 3-(5-chloro-pyrimidin-2-yloxy)-piperidine.
-
Esterification
- The piperidine derivative is then reacted with tert-butyl chloroformate in the presence of a base such as pyridine to form the tert-butyl ester.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring, to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typical.
Major Products
Substitution: Various substituted pyrimidine derivatives.
Hydrolysis: 3-(5-Chloro-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid.
Oxidation/Reduction: Oxidized or reduced forms of the piperidine ring.
Scientific Research Applications
3-(5-Chloro-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butylester has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of pyrimidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butylester involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting or modulating their activity. The exact pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromo-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butylester
- 3-(5-Fluoro-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butylester
- 3-(5-Methyl-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butylester
Uniqueness
The presence of the chloro group in 3-(5-Chloro-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butylester imparts unique reactivity compared to its bromo, fluoro, and methyl counterparts. This can influence its biological activity and its suitability for specific synthetic applications.
Properties
IUPAC Name |
tert-butyl 3-(5-chloropyrimidin-2-yl)oxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(19)18-6-4-5-11(9-18)20-12-16-7-10(15)8-17-12/h7-8,11H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZZIWVEILZZEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B7899143.png)










